molecular formula C16H20Cl2N2O4 B1669648 CS 722 CAS No. 144886-17-9

CS 722

Cat. No.: B1669648
CAS No.: 144886-17-9
M. Wt: 375.2 g/mol
InChI Key: KIWUOCZHZROUNT-BTQNPOSSSA-N
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Preparation Methods

The synthesis of CS-722 involves several stepsThe specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

CS-722 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.

    Substitution: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

CS-722 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving muscle relaxants and their mechanisms of action.

    Biology: CS-722 is used to study the effects of muscle relaxants on neuronal activity and synaptic transmission.

    Medicine: The compound is investigated for its potential therapeutic applications in treating spasticity and other muscle-related disorders.

    Industry: CS-722 is used in the development of new muscle relaxants and related pharmaceuticals.

Comparison with Similar Compounds

CS-722 is unique in its ability to preferentially enhance inhibitory synaptic transmission without significantly affecting excitatory synaptic transmission. Similar compounds include:

CS-722 stands out due to its specific action on the presynaptic terminal and its minimal side effects compared to other muscle relaxants .

Properties

CAS No.

144886-17-9

Molecular Formula

C16H20Cl2N2O4

Molecular Weight

375.2 g/mol

IUPAC Name

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride

InChI

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1

InChI Key

KIWUOCZHZROUNT-BTQNPOSSSA-N

Isomeric SMILES

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

SMILES

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

Canonical SMILES

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

Appearance

Solid powder

144886-17-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one
CS 722
CS-722

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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